N-isopentyl-2-(2-methylphenyl)acetamide
Description
N-Isopentyl-2-(2-methylphenyl)acetamide is an acetamide derivative characterized by a branched isopentyl group (3-methylbutyl, C₅H₁₁) attached to the nitrogen atom and a 2-methylphenyl group on the acetyl moiety. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.328 |
IUPAC Name |
N-(3-methylbutyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-11(2)8-9-15-14(16)10-13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
InChI Key |
IRKQHHSZEZHGPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional diversity of acetamide derivatives arises from variations in substituents on the nitrogen and aromatic rings. Below is a detailed analysis of analogs, highlighting key differences and research findings.
Structural and Functional Variations
Table 1: Structural Comparison of Selected Acetamides
Key Research Findings
Pharmacological Analogs
- ortho-Methylacetylfentanyl : This fentanyl analog (N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide) shares the 2-methylphenyl group but includes a piperidine-phenethyl moiety, critical for opioid receptor binding. Its molecular weight (357.49 g/mol) and complexity contrast with the simpler alkyl-substituted target compound .
Agrochemical Derivatives
- Herbicidal Acetamides : Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (dimethenamid) demonstrate the role of chloro and branched alkyl groups in pesticidal activity. The target compound lacks electronegative substituents, suggesting divergent applications .
Structural and Crystallographic Insights
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: X-ray studies reveal intermolecular N–H···N hydrogen bonds stabilizing its crystal lattice.
Physicochemical Properties
- Lipophilicity : The isopentyl group enhances lipophilicity compared to allyl or methyl substituents, impacting membrane permeability and bioavailability.
- Steric Effects : Branched alkyl chains (e.g., isopentyl) may hinder molecular packing, reducing crystallinity compared to planar aromatic substituents (e.g., thiazole in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
